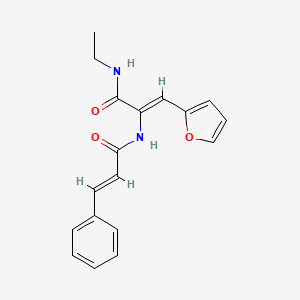
2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide, also known as CFA, is a compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of acrylamides, which are known for their diverse biological activities. CFA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways. In cancer cells, 2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide has been found to inhibit the activity of topoisomerase II and disrupt the microtubule network, leading to cell cycle arrest and apoptosis. Inflammatory cytokines are known to activate the NF-κB signaling pathway, and 2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide has been found to inhibit this pathway, leading to decreased cytokine production. The exact mechanisms underlying the analgesic effects of 2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide are still under investigation.
Biochemical and Physiological Effects:
2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and analgesic properties, 2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide has also been found to exhibit antioxidant and antibacterial activities. It has been shown to scavenge free radicals and inhibit the growth of certain bacteria, making it a promising candidate for further research in these areas.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide in laboratory experiments is its ease of synthesis and availability. The synthesis method has been optimized and can be easily reproduced in a laboratory setting. Additionally, 2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide has been found to exhibit a range of biochemical and physiological effects, making it a versatile compound for use in various experiments. However, one limitation of using 2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide is its potential toxicity, which must be carefully monitored in laboratory experiments.
Orientations Futures
There are several potential future directions for research on 2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide. One area of interest is its potential use as a cancer therapy. Further studies are needed to fully understand the mechanisms underlying its anticancer effects and to determine its efficacy in vivo. Additionally, research on the anti-inflammatory and analgesic effects of 2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide could lead to the development of new treatments for inflammatory diseases and pain management. Further research is also needed to explore the antioxidant and antibacterial activities of 2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide and its potential use in these areas. Overall, 2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide is a promising compound with a range of potential therapeutic applications, and further research is needed to fully understand its biological activities and potential uses.
Méthodes De Synthèse
2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide can be synthesized through a multi-step process involving the condensation of cinnamoyl chloride and ethylamine, followed by cyclization with furfurylamine. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been optimized and can be easily reproduced in a laboratory setting.
Applications De Recherche Scientifique
2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and analgesic properties. In vitro studies have shown that 2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, 2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide has been found to inhibit the production of inflammatory cytokines and reduce pain in animal models, suggesting its potential use as an anti-inflammatory and analgesic agent.
Propriétés
IUPAC Name |
(Z)-N-ethyl-3-(furan-2-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-19-18(22)16(13-15-9-6-12-23-15)20-17(21)11-10-14-7-4-3-5-8-14/h3-13H,2H2,1H3,(H,19,22)(H,20,21)/b11-10+,16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMQTYKVKCWTCF-JLEYVSIISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=CC1=CC=CO1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)/C(=C/C1=CC=CO1)/NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,3,5-trimethyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5155385.png)
![1-[(5-bromo-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5155388.png)
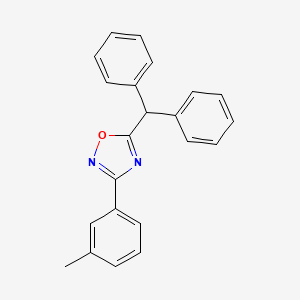
![diethyl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B5155415.png)
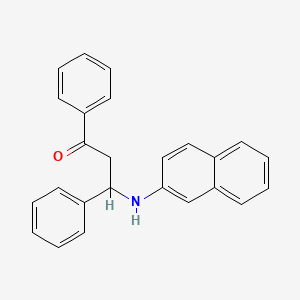
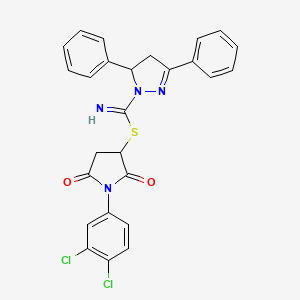

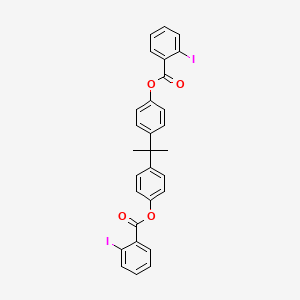
![N,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5155456.png)


![1-[4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5155460.png)
![5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5155478.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine](/img/structure/B5155486.png)